molecular formula C10H10N4O B1386072 4-(1H-Pyrazol-1-yl)benzohydrazide CAS No. 140837-47-4

4-(1H-Pyrazol-1-yl)benzohydrazide

Cat. No.: B1386072
CAS No.: 140837-47-4
M. Wt: 202.21 g/mol
InChI Key: WMUIZRKQKIZLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-yl)benzohydrazide is an organic compound with the molecular formula C10H10N4O. It is characterized by the presence of a pyrazole ring attached to a benzohydrazide moiety.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrazol-1-yl)benzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-(1H-Pyrazol-1-yl)benzohydrazide (CAS No. 140837-47-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound consists of a benzohydrazide moiety linked to a pyrazole ring. The presence of these functional groups contributes to its biological activities, particularly in cancer and microbial inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of benzohydrazide, including those with pyrazole rings, showed potent activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.15 to 0.46 μM .

Case Study: Antiproliferative Effects

CompoundCell LineIC50 (μM)
H20A5490.46
H20MCF-70.29
H20HeLa0.15
H20HepG20.21

The mechanism underlying these effects involves the induction of apoptosis, as evidenced by increased Annexin V-FITC/PI uptake in treated cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Various studies have evaluated its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. One notable finding was that certain derivatives displayed significant antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .

Antimicrobial Efficacy Summary

Bacterial StrainActivity Observed
E. coliSignificant
S. aureusSignificant
Candida albicansModerate

Research Findings on Biological Activities

A comprehensive review of pyrazole derivatives highlighted their broad range of biological activities, including anti-inflammatory, anti-tubercular, and anti-fungal properties . The structural modifications of the pyrazole ring have been shown to enhance specific activities, making it a versatile scaffold in drug design.

Properties

IUPAC Name

4-pyrazol-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-13-10(15)8-2-4-9(5-3-8)14-7-1-6-12-14/h1-7H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUIZRKQKIZLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (711 mg, 3.29 mmol) in absolute EtOH (50 mL) was added hydrazine monohydrate (1.6 mL, 32.9 mmol) at room temperature. The reaction mixture was heated to reflux and stirred for 6 d, then concentrated under reduced pressure. The residue was suspended in H2O (30 mL), filtered, washed with H2O (2×20 mL) and EtOH (2×20 mL) to provide the title compound as an off white solid (101 mg, 15%): 1H NMR (400 MHz, CDCl3, δ in ppm) 9.84 (s, 1H), 8.62-8.59 (m, 1H), 7.98-7.90 (m, 4H), 7.81-7.78 (m, 1H), 6.61-6.57 (m, 1H), 4.51 (br d, J=3.3 Hz, 2H).
Quantity
711 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-1-yl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-yl)benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-(1H-Pyrazol-1-yl)benzohydrazide
Reactant of Route 4
Reactant of Route 4
4-(1H-Pyrazol-1-yl)benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-(1H-Pyrazol-1-yl)benzohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(1H-Pyrazol-1-yl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.